5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 898361-44-9) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core with a 3-chlorophenyl group, a 3-methylpiperidin-1-yl moiety, and an ethyl substituent at position 2. Its molecular formula is C₁₈H₂₁ClN₄OS, with a molecular weight of 376.9 g/mol .
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCLAWPDCBJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, are known to interact with a variety of enzymes and receptors.
Mode of Action
For instance, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to antifungal effects.
Biochemical Pathways
For example, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on various research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This step often includes cyclization reactions under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Achieved through nucleophilic substitution reactions with appropriate halides.
- Attachment of the Piperidine Derivative : This is generally done via reductive amination techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its effects on specific molecular targets.
The compound interacts with various biological targets including:
- Enzymes : It may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptors : Binding to specific receptors can lead to altered signaling pathways.
- Ion Channels : Modulation of ion channel activity can influence cellular excitability and neurotransmitter release.
Pharmacological Studies
Several studies have reported on the pharmacological effects of this compound:
- Antidepressant Activity : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : The compound has been suggested to offer neuroprotective benefits potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Case Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related thiazolo-triazole compound exhibited significant antidepressant effects in rodent models. The study highlighted alterations in neurotransmitter levels and behavioral changes consistent with reduced depressive symptoms .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound has potent activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar thiazolo-triazole derivatives:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. The incorporation of a chlorophenyl and piperidinyl group enhances its pharmacological profile. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Synthetic Pathways
- Reagents : Common reagents include thiosemicarbazide, chloroacetyl chloride, and various bases like sodium hydroxide.
- Conditions : Reactions are usually conducted under reflux conditions in organic solvents such as ethanol or dimethylformamide (DMF).
Antimicrobial Activity
Research indicates that thiazolo-triazole derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Thiazolo-triazole derivatives have been evaluated for their anticancer potential. For instance, compounds featuring triazole rings have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range . The presence of the thiazole moiety contributes to enhanced activity through mechanisms such as apoptosis induction.
Neuropharmacological Effects
Some derivatives have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems related to anxiety and depression. The piperidine component is believed to interact with dopamine and serotonin receptors, which may lead to anxiolytic or antidepressant effects .
Insecticidal Activity
The compound has been investigated for its insecticidal properties against agricultural pests. Thiazole and triazole derivatives are known for their ability to disrupt the nervous systems of insects, making them effective as insecticides . Field studies are required to assess their efficacy in real-world agricultural settings.
Fungicidal Properties
Similar compounds have been used as fungicides due to their ability to inhibit fungal growth by interfering with cellular respiration or cell wall synthesis . This application is particularly relevant in crop protection strategies.
Antimicrobial Efficacy
A study published in Molecules evaluated various thiazolo-triazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited greater efficacy than standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Anticancer Activity Assessment
In another study focusing on anticancer properties, several thiazolo-triazole derivatives were tested against multiple cancer cell lines. The findings revealed that modifications in the side chains significantly influenced the anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in drug design .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Key Observations :
- Halogen Positioning: The target compound’s meta-chlorophenyl group (vs.
- Amine Substituents : The 3-methylpiperidine in the target compound likely enhances metabolic stability compared to Analog 1’s unsubstituted piperidine .
- Core Alkylation : The 2-ethyl group (target) vs. 2-methyl (Analog 2) may influence steric interactions and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize thiazolo-triazole derivatives like 5-((3-Chlorophenyl)...?
- Methodological Answer : A two-step approach is often used:
Heterocyclic Core Formation : React substituted thiazole precursors with triazole derivatives under heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, in PEG-400 at 70–80°C for 1 hour) .
Functionalization : Introduce the 3-chlorophenyl and 3-methylpiperidinyl groups via nucleophilic substitution or Mannich reactions. Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid .
- Key Tools : IR and H NMR spectroscopy validate intermediate structures (e.g., characteristic S-H stretch at 2550–2650 cm in IR; aromatic proton shifts at δ 6.8–7.5 ppm in NMR) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
- Spectroscopy : Cross-validate H NMR (e.g., methylpiperidine protons at δ 1.2–2.1 ppm) and IR (hydroxyl stretch at 3200–3400 cm) with computational predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental pharmacological data?
- Methodological Answer :
Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER or CHARMM) and solvation models in molecular docking studies targeting enzymes like 14-α-demethylase (PDB: 3LD6) .
Validate In Silico Assumptions : Replicate in vitro assays (e.g., antifungal activity) under varied pH/temperature conditions to identify confounding factors .
Cross-Reference Pharmacokinetics : Use SwissADME to assess solubility and drug-likeness, comparing results with experimental logP and bioavailability data .
Q. What strategies optimize reaction yields for structurally complex intermediates?
- Methodological Answer :
- Catalytic Optimization : Screen catalysts (e.g., NaH in toluene for pyrazole ring formation) and solvents (e.g., PEG-400 for enhanced miscibility) to reduce side reactions .
- Kinetic Control : Maintain temperatures at 70–80°C to favor thiazolo-triazole cyclization over decomposition .
- Purification : Employ gradient chromatography or fractional crystallization to isolate high-purity intermediates .
Q. How should researchers address low reproducibility in spectral data across labs?
- Methodological Answer :
- Standardize Protocols : Adopt identical NMR solvent systems (e.g., DMSO-d6) and calibration standards (e.g., TMS) .
- Collaborative Validation : Share raw crystallographic data (e.g., CIF files refined via SHELXL) for independent verification .
- Error Analysis : Quantify signal-to-noise ratios in IR and NMR to identify instrumentation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
